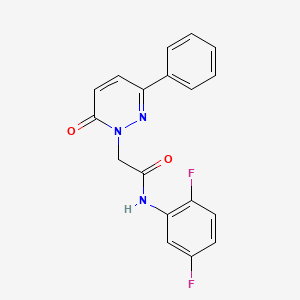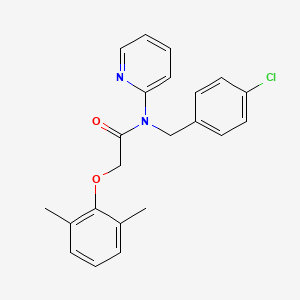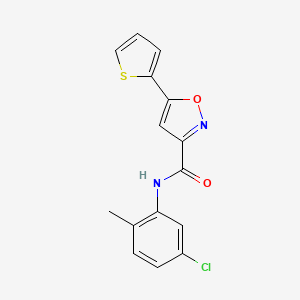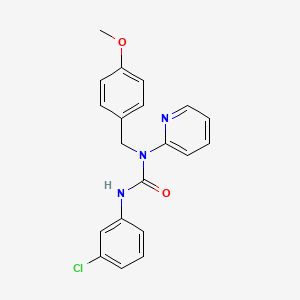![molecular formula C14H15N7O3 B11361718 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-tetrazol-5-yl)butanamide](/img/structure/B11361718.png)
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-tetrazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE is a complex organic compound that features a combination of oxadiazole and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole and tetrazole intermediates. The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The tetrazole ring is often formed by the reaction of nitriles with azides in the presence of a catalyst such as copper(I) salts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole and tetrazole rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole and tetrazole rings can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-methoxyphenyl β-D-glucopyranoside
- 1-(3-Ethoxy-4-Methoxyphenyl)-2-Methylsulfonylethylamine
- Mesoporous carbon nitride supported 5,10,15,20-tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt (ii)
Uniqueness
4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE is unique due to its combination of oxadiazole and tetrazole rings, which confer distinct chemical and biological properties. This dual-ring structure is less common compared to other similar compounds, making it a valuable target for research and development in various fields.
Properties
Molecular Formula |
C14H15N7O3 |
|---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2H-tetrazol-5-yl)butanamide |
InChI |
InChI=1S/C14H15N7O3/c1-23-10-7-5-9(6-8-10)13-16-12(24-19-13)4-2-3-11(22)15-14-17-20-21-18-14/h5-8H,2-4H2,1H3,(H2,15,17,18,20,21,22) |
InChI Key |
BABHUTJXODEEIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11361641.png)
![1-(Pyrazin-2-YL)-N-[(thiophen-2-YL)methyl]piperidine-4-carboxamide](/img/structure/B11361647.png)

![N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11361655.png)
![3-chloro-6-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B11361660.png)

![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11361670.png)

![propan-2-yl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11361682.png)

![2-[(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)sulfanyl]-5-methyl-1H-benzimidazole](/img/structure/B11361715.png)
![N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11361723.png)
![N-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11361727.png)

